molecular formula C8H16Cl2O3 B1329262 Diethylene glycol bis(2-chloroethyl) ether CAS No. 638-56-2

Diethylene glycol bis(2-chloroethyl) ether

Cat. No. B1329262
Key on ui cas rn: 638-56-2
M. Wt: 231.11 g/mol
InChI Key: ZCFRYTWBXNQVOW-UHFFFAOYSA-N
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Patent
US04196250

Procedure details

A mixture of 430 g of tetraethylene glycol (2.2 moles), 2000 ml of dry benzene, and 386 g of pyridine (4.9 moles) is heated to reflux, and 580 g of thionyl chloride (4.9 moles) is added dropwise with stirring in three hours. During this period the reflux temperature of the mixture drops from 86° to 78°, and a white precipitate is formed. Heating is continued overnight (16 hours) and, after cooling, 50 ml of hydrochloric acid diluted with 200 ml of water is added dropwise in about 15 minutes. Benzene is removed from the upper layer containing the product, and the residue vacuum distilled at 4.5 mm Hg at 165°. The yield is 375 g of light yellow liquid (72%).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
386 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11]O.N1C=CC=CC=1.S(Cl)([Cl:22])=O.[ClH:24]>O.C1C=CC=CC=1>[Cl:24][CH2:1][CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][Cl:22]

Inputs

Step One
Name
Quantity
430 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
386 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2000 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
580 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
During this period the reflux temperature of the mixture drops from 86° to 78°
CUSTOM
Type
CUSTOM
Details
a white precipitate is formed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is continued overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
(16 hours) and, after cooling
Duration
16 h
ADDITION
Type
ADDITION
Details
is added dropwise in about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Benzene is removed from the upper layer
ADDITION
Type
ADDITION
Details
containing the product
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum distilled at 4.5 mm Hg at 165°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCCOCCOCCOCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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